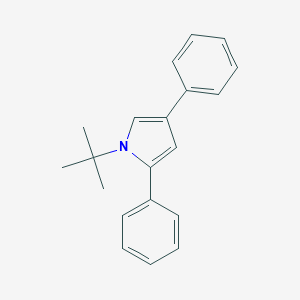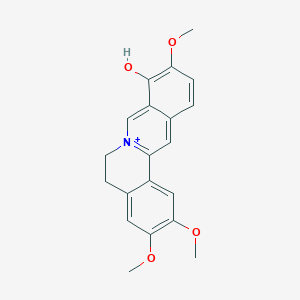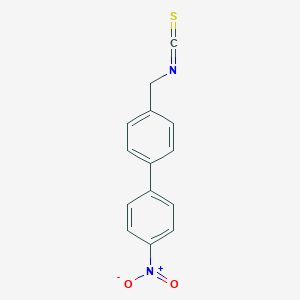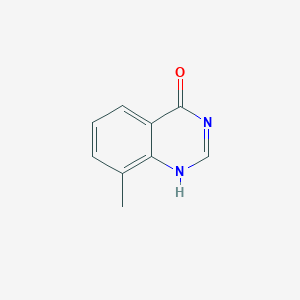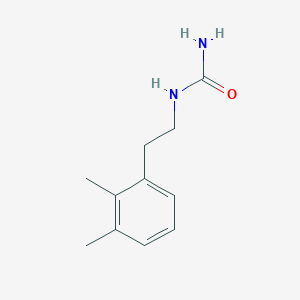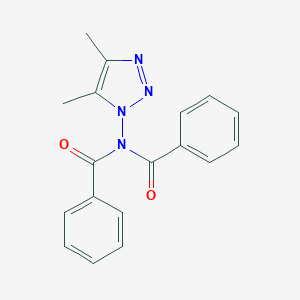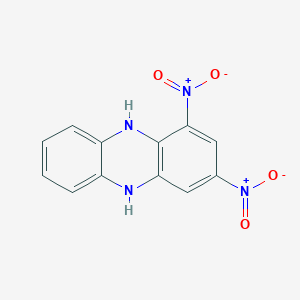
1,3-Dinitro-5,10-dihydrophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dinitro-5,10-dihydrophenazine is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that belongs to the phenazine family. Its unique chemical structure and properties have made it an important molecule for various applications in the fields of chemistry, biology, and medicine.
Mechanism Of Action
The mechanism of action of 1,3-Dinitro-5,10-dihydrophenazine varies depending on its application. In the case of its use as a fluorescent probe, it intercalates into the DNA or RNA helix and emits fluorescence upon excitation. In the case of PDT, it generates reactive oxygen species (ROS) upon exposure to light, which induces cell death in cancer cells. In the case of organic solar cells, it acts as an electron acceptor and facilitates charge transfer. In electrochemical devices, it undergoes reversible redox reactions and acts as an electron shuttle.
Biochemical And Physiological Effects
1,3-Dinitro-5,10-dihydrophenazine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been shown to have antibacterial and antifungal activities. In addition, it has been reported to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,3-Dinitro-5,10-dihydrophenazine is its unique chemical properties, which make it suitable for various applications in scientific research. It is also relatively easy to synthesize and purify. However, one of the limitations of using 1,3-Dinitro-5,10-dihydrophenazine in lab experiments is its potential toxicity and environmental hazards. Therefore, it is important to handle and dispose of it properly.
Future Directions
There are several future directions for the study of 1,3-Dinitro-5,10-dihydrophenazine. One of the areas of research is the development of new synthetic methods for the production of 1,3-Dinitro-5,10-dihydrophenazine derivatives with improved properties. Another area of research is the exploration of its potential applications in the fields of medicine, energy, and materials science. Furthermore, the study of its mechanism of action and its interactions with biological systems can provide insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of 1,3-Dinitro-5,10-dihydrophenazine is a complex process that involves several chemical reactions. It can be synthesized by the condensation of 1,2-diaminobenzene with 1,4-dinitrobenzene in the presence of a suitable catalyst. The reaction proceeds through a series of intermediates, and the final product is obtained by purification and isolation.
Scientific Research Applications
1,3-Dinitro-5,10-dihydrophenazine has been extensively studied for its various scientific research applications. It has been used as a fluorescent probe for the detection of DNA and RNA. It has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. In addition, it has been used as an electron acceptor in organic solar cells and as a redox-active molecule in electrochemical devices.
properties
CAS RN |
18450-20-9 |
|---|---|
Product Name |
1,3-Dinitro-5,10-dihydrophenazine |
Molecular Formula |
C12H8N4O4 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
1,3-dinitro-5,10-dihydrophenazine |
InChI |
InChI=1S/C12H8N4O4/c17-15(18)7-5-10-12(11(6-7)16(19)20)14-9-4-2-1-3-8(9)13-10/h1-6,13-14H |
InChI Key |
HFTZAFXNKOHTKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
5,10-Dihydro-1,3-dinitrophenazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



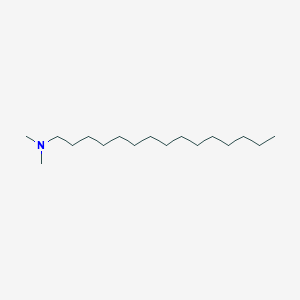
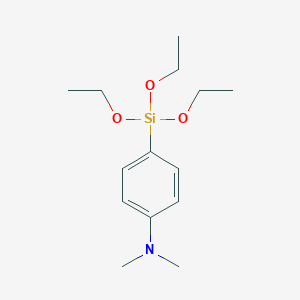
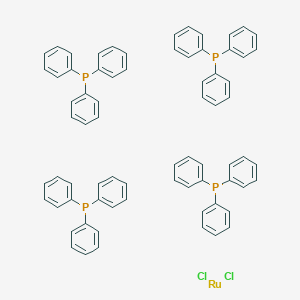
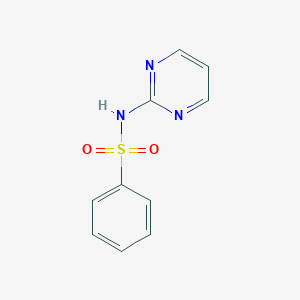
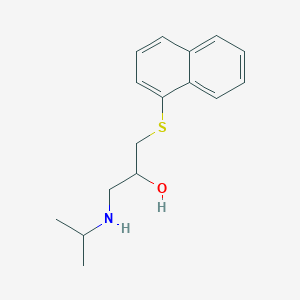
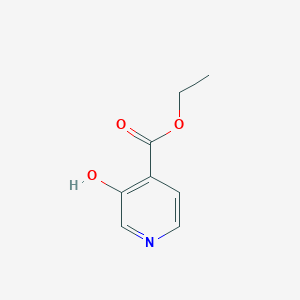
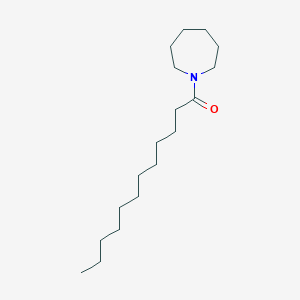
![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)
